molecular formula C10H9BrO4 B6304911 Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 2092700-62-2

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B6304911
CAS No.: 2092700-62-2
M. Wt: 273.08 g/mol
InChI Key: HCWUXDJSOUTCRH-UHFFFAOYSA-N
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Description

Contextual Significance of Benzodioxole Scaffolds in Synthetic Chemistry

The 1,3-benzodioxole (B145889) moiety is a prominent heterocyclic scaffold found in a wide array of natural products and synthetically important molecules. chemicalbook.comresearchgate.net This structural unit, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is not merely a passive component of a molecule but often imparts significant biological activity and unique chemical properties. chemicalbook.com

In medicinal chemistry, the benzodioxole scaffold is considered a "versatile template" and is integral to the design of numerous bioactive compounds. nih.gov Its derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnajah.edu The presence of the methylenedioxy bridge (–O–CH₂–O–) can influence a molecule's metabolic stability and bioavailability. enamine.net For instance, fluorinated benzodioxole analogues have been developed to enhance drug-target interactions. enamine.net The utility of this scaffold is evident in plant alkaloids like Berberine and Sanguinarine, which exhibit a range of medicinal and pesticidal actions. researchgate.net

The chemical properties of the 1,3-benzodioxole ring make it a valuable component in organic synthesis. The two oxygen atoms increase the electron density of the attached benzene ring, facilitating electrophilic substitution reactions. chemicalbook.com This enhanced reactivity allows for the introduction of various functional groups, making benzodioxole derivatives key precursors and intermediates in multi-step syntheses. chemicalbook.com

Historical Trajectories of Halogenated Benzo[d]dioxole Derivatives in Academic Inquiry

The study of halogenated benzo[d]dioxole derivatives has evolved significantly, driven by their utility as versatile building blocks in organic synthesis. The introduction of a halogen atom, such as bromine, onto the benzodioxole ring provides a reactive handle for a variety of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions.

Early interest in these compounds was often related to the synthesis of natural products and their analogues. Over time, the focus has expanded to include the development of novel synthetic methodologies. For example, research has demonstrated the use of (6-bromobenzo[d] nih.govchemicalbook.comdioxol-5-yl)methanol as a starting material for synthesizing new heterocyclic systems via multi-step reaction sequences that include nucleophilic substitution and Suzuki-Miyaura coupling reactions. researchgate.net

More recent academic inquiry has delved into the nuanced reactivity of these halogenated scaffolds. Studies on brominated benzo-bis-thiadiazoles, which share structural motifs with halogenated benzodioxoles, have shown that the incorporation of bromine atoms enhances the electron-deficient character of the molecule, thereby increasing its reactivity in nucleophilic aromatic substitution reactions without diminishing its capacity for cross-coupling reactions. mdpi.com The directional nature of halogen bonding, a noncovalent interaction involving halogen atoms, has also become a subject of study, influencing crystal engineering and the design of supramolecular structures. nih.gov This ongoing research continues to uncover new applications for halogenated benzodioxoles in constructing complex and functional molecules.

Overview of the Chemical Compound's Position within Advanced Synthetic Intermediates Research

Ethyl 5-bromobenzo[d] nih.govchemicalbook.comdioxole-4-carboxylate is positioned as a highly functionalized and strategic intermediate in advanced organic synthesis. Its value stems from the orthogonal reactivity of its constituent parts, which allows for a stepwise and controlled elaboration of the molecular structure.

The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings. ambeed.com This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. This capability is crucial for building the carbon skeleton of complex target molecules.

The ethyl carboxylate group at the 4-position offers another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. google.com Alternatively, the ester can be reduced to a primary alcohol, providing a different avenue for further functionalization. The proximity of the ester to the bromine atom may also influence the regioselectivity of certain reactions.

The benzodioxole ring itself can be a site for further reactions, although it is generally more stable than the C-Br bond under cross-coupling conditions. The interplay of these functional groups makes Ethyl 5-bromobenzo[d] nih.govchemicalbook.comdioxole-4-carboxylate and its close analogue, Methyl 5-bromobenzo[d] nih.govchemicalbook.comdioxole-4-carboxylate, valuable precursors for creating diverse libraries of compounds for screening in drug discovery and for developing new organic materials.

Interactive Data Table: Properties of Related Benzodioxole Derivatives

This table provides chemical and physical properties for compounds structurally related to Ethyl 5-bromobenzo[d] nih.govchemicalbook.comdioxole-4-carboxylate.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
5-Bromobenzo[d] nih.govchemicalbook.comdioxole2635-13-4C₇H₅BrO₂201.02Parent brominated benzodioxole structure. bldpharm.comichemical.com
5-Bromo-1,3-benzodioxole-4-carbaldehyde72744-54-8C₈H₅BrO₃229.03Contains an aldehyde group instead of an ethyl ester. nih.gov
5-bromo-1,3-benzodioxole-4-carboxylic acid72744-56-0C₈H₅BrO₄245.03Contains a carboxylic acid group. uni.luchemsrc.com
(5-Bromobenzo[d] nih.govchemicalbook.comdioxol-4-yl)methanol669051-19-8C₈H₇BrO₃231.04Contains a hydroxymethyl group. bldpharm.com
Methyl 5-bromobenzo[d] nih.govchemicalbook.comdioxole-4-carboxylate212897-62-6C₉H₇BrO₄259.05The methyl ester analogue of the title compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-2-13-10(12)8-6(11)3-4-7-9(8)15-5-14-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWUXDJSOUTCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of Ethyl 5 Bromobenzo D Dioxole 4 Carboxylate

Reactivity of the Ethyl Carboxylate Moiety

The ethyl carboxylate group is a key reactive site, enabling a variety of transformations that are fundamental in organic synthesis. These include hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to alcohols or aldehydes.

Hydrolytic Transformations to Carboxylic Acid

The ester functional group can be readily hydrolyzed to its corresponding carboxylic acid, 5-bromobenzo[d] rsc.orgnih.govdioxole-4-carboxylic acid, under either acidic or basic conditions. sigmaaldrich.com This saponification reaction is a common and high-yielding transformation.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, efficiently cleaves the ester bond. The reaction typically proceeds by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis: The use of a strong acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of water can also effect the hydrolysis. This process involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

The resulting carboxylic acid is a valuable intermediate, serving as a precursor for the synthesis of other derivatives such as acid chlorides and amides.

Table 1: Hydrolysis of Ethyl 5-bromobenzo[d] rsc.orgnih.govdioxole-4-carboxylate

Reagents Product Reaction Type
NaOH or KOH, H₂O, then H₃O⁺ 5-Bromobenzo[d] rsc.orgnih.govdioxole-4-carboxylic acid Base-Catalyzed Hydrolysis

Amidation and Peptide Coupling Analogues

The ethyl carboxylate can be converted into a wide range of amides through reaction with primary or secondary amines. This transformation, known as amidation, can be achieved through several methods:

Direct Aminolysis: While possible, the direct reaction of the ester with an amine often requires high temperatures and may result in low yields.

Two-Step Procedure: A more common and efficient approach involves the initial hydrolysis of the ester to the carboxylic acid, as described previously. The resulting carboxylic acid is then activated using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, to facilitate the reaction with an amine, yielding the corresponding amide. researchgate.net This method is widely used in peptide synthesis and for the creation of complex amide-containing molecules.

This reactivity allows for the incorporation of the bromobenzodioxole scaffold into larger molecules, including analogues of biologically active peptides.

Reductive Conversion to Alcohol and Aldehyde Derivatives

The ester group is susceptible to reduction by powerful reducing agents, providing access to the corresponding primary alcohol or, under more controlled conditions, the aldehyde.

Reduction to Alcohol: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and results in the formation of (5-bromobenzo[d] rsc.orgnih.govdioxol-4-yl)methanol. bldpharm.com Other reagents like diisobutylaluminium hydride (DIBAL-H) can also be used, sometimes offering better selectivity. organic-chemistry.org

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is a more challenging transformation, as aldehydes are themselves readily reduced to alcohols. However, by using a less reactive reducing agent like DIBAL-H at low temperatures (e.g., -78 °C), it is possible to stop the reaction at the aldehyde stage, yielding 5-bromobenzo[d] rsc.orgnih.govdioxole-4-carbaldehyde.

Table 2: Reduction of the Ethyl Carboxylate Moiety

Reagent Product Functional Group Transformation
Lithium aluminum hydride (LiAlH₄) (5-Bromobenzo[d] rsc.orgnih.govdioxol-4-yl)methanol Ester to Primary Alcohol

Reactivity of the Benzodioxole Ring System

The aromatic core of the molecule, the benzodioxole ring, also possesses distinct reactivity, primarily governed by the principles of electrophilic aromatic substitution and its stability towards ring-modifying reactions.

Electrophilic Aromatic Substitution (EAS) Reactivity on the Aromatic Core

The orientation of electrophilic aromatic substitution on the benzodioxole ring is controlled by the directing effects of the existing substituents: the dioxole ether linkage, the bromine atom, and the ethyl carboxylate group.

Directing Effects:

The benzodioxole group acts as an electron-donating group, activating the ring towards EAS and directing incoming electrophiles to the ortho and para positions.

The bromine atom is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect.

The ethyl carboxylate group is a strong electron-withdrawing group and is therefore deactivating and a meta-director.

Potential for Oxidative or Reductive Ring Modifications

The benzodioxole ring, while generally stable, can undergo modification under specific oxidative or reductive conditions.

Oxidative Ring Cleavage: The dioxole ring is susceptible to oxidative cleavage. Strong oxidizing agents or radical-based oxidation processes can lead to the cleavage of the aromatic ring or the dioxolane portion. nih.govnih.govresearchgate.net This often results in the formation of catechols or their further oxidized products. Such reactions are significant in the context of metabolic degradation of benzodioxole-containing compounds.

Reductive Ring Modification: Under certain reductive conditions, the C-O bonds of the dioxole ring can be cleaved. For instance, treatment with reducing agents like Et₃SiH has been shown to cleave one of the C-O bonds in similar cyclic acetal (B89532) systems. rsc.org Furthermore, the benzodioxole moiety can serve as a precursor to radicals, which can then participate in further reactions. rsc.org

These transformations, while often requiring specific and sometimes harsh conditions, highlight the potential for more profound structural modifications of the benzodioxole core beyond simple aromatic substitution.

Mechanistic Investigations of Key Reaction Pathways

There is a notable absence of studies dedicated to the elucidation of reaction mechanisms involving Ethyl 5-bromobenzo[d] nih.govd-nb.infodioxole-4-carboxylate. Scientific investigations into the step-by-step sequence of elementary reactions, the identification of reactive intermediates, and the characterization of transition state structures for this compound have not been reported. While the compound is known to participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, the specific mechanistic pathways, including the precise nature of oxidative addition, transmetalation, and reductive elimination steps involving this substrate, have not been experimentally or computationally detailed.

General mechanisms for palladium-catalyzed cross-coupling reactions are well-established. libretexts.orgwikipedia.org For instance, the catalytic cycle of the Stille reaction is understood to involve oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organotin reagent and subsequent reductive elimination to form the carbon-carbon bond. wikipedia.orguwindsor.ca Similarly, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govsemanticscholar.orgresearchgate.net However, the specific influence of the benzodioxole ring and the ethyl carboxylate group at the 4-position on the energetics and structures of intermediates and transition states in these reactions involving Ethyl 5-bromobenzo[d] nih.govd-nb.infodioxole-4-carboxylate has not been a subject of investigation.

Concurrent with the lack of mechanistic studies, there is no available data from kinetic studies on the reaction rates and selectivity of Ethyl 5-bromobenzo[d] nih.govd-nb.infodioxole-4-carboxylate. Research that would quantify the rate of its reactions under various conditions, determine the order of reaction with respect to different reactants, and calculate activation parameters is not found in the current body of scientific literature. Such studies are crucial for understanding the factors that control the speed and outcome of its chemical transformations and for optimizing reaction conditions.

The following table indicates the type of data that would be expected from kinetic studies, which is currently unavailable for this compound:

Reaction TypeRate LawRate Constant (k)Activation Energy (Ea)Pre-exponential Factor (A)
Suzuki CouplingData not availableData not availableData not availableData not available
Heck ReactionData not availableData not availableData not availableData not available
Buchwald-HartwigData not availableData not availableData not availableData not available
Stille CouplingData not availableData not availableData not availableData not available

Without experimental data, it is not possible to elaborate on the specific kinetic profile of Ethyl 5-bromobenzo[d] nih.govd-nb.infodioxole-4-carboxylate in its various chemical reactions.

Derivatization Strategies and Analogous Compound Synthesis from Ethyl 5 Bromobenzo D Dioxole 4 Carboxylate

Synthesis of Substituted Benzodioxole Carboxylic Acid Derivatives

The ethyl ester and the bromo-substituent on the aromatic ring of Ethyl 5-bromobenzo[d] nih.govnih.govdioxole-4-carboxylate are the primary handles for the synthesis of a variety of carboxylic acid derivatives.

A fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-bromo-1,3-benzodioxole-4-carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. The resulting carboxylic acid is a key intermediate for the synthesis of amides and other esters.

Amide bond formation is a crucial reaction in medicinal chemistry. nih.gov The carboxylic acid derived from the hydrolysis of the ethyl ester can be coupled with a diverse range of primary and secondary amines to yield a library of amides. This reaction is generally mediated by coupling reagents that activate the carboxylic acid. worldresearchersassociations.comresearchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. worldresearchersassociations.com Other modern coupling reagents include phosphonium (B103445) salts like BOP reagent and uronium salts like HBTU. researchgate.net

Furthermore, new ester derivatives can be synthesized from the parent carboxylic acid through Fischer esterification. nih.gov This acid-catalyzed reaction with various alcohols can introduce a wide array of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

The bromine atom on the benzodioxole ring offers another site for modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce new carbon-carbon bonds. By reacting the bromo-derivative with a variety of boronic acids or esters, a diverse set of aryl or heteroaryl substituents can be installed at the 5-position of the benzodioxole ring.

Reaction Type Reagents and Conditions Product Type Potential Diversity
Ester HydrolysisNaOH (aq), heat; then H+Carboxylic Acid-
Amide CouplingAmine, DCC/HOBt or HATUAmidesDiverse library of amines
Fischer EsterificationAlcohol, H2SO4 (cat.)EstersDiverse library of alcohols
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst, base5-Aryl/heteroaryl benzodioxolesDiverse library of boronic acids

Preparation of Functionalized Benzodioxole Heterocycles

The strategic placement of functional groups on the Ethyl 5-bromobenzo[d] nih.govnih.govdioxole-4-carboxylate scaffold allows for its use in the synthesis of various fused and appended heterocyclic systems. The bromo-substituent is particularly useful for introducing functionalities that can subsequently participate in cyclization reactions.

One common strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce a reactive handle. For instance, a Sonogashira coupling with a terminal alkyne can install an alkynyl group at the 5-position. nih.govworldresearchersassociations.com This alkyne can then undergo a variety of cyclization reactions. For example, a 1,3-dipolar cycloaddition with an azide (B81097) can lead to the formation of a triazole ring. This approach has been demonstrated in the synthesis of 1,2,3-triazole derivatives from a related (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol starting material. nih.gov

Another approach is the Ullmann condensation, a copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds. nih.gov By reacting the bromo-benzodioxole with various nucleophiles such as amines, phenols, or thiols, precursors for heterocyclic ring formation can be generated. For example, reaction with an ortho-amino phenol (B47542) could be a step towards the synthesis of a benzoxazole (B165842) derivative.

Furthermore, the ester group can be reduced to an alcohol, which can then be converted to other functional groups like an azide or an aldehyde. These functionalities can then be utilized in intramolecular cyclization reactions to construct heterocyclic rings fused to the benzodioxole core.

Reaction Starting Material Modification Key Intermediate Heterocycle Formed
Sonogashira CouplingReaction with terminal alkyne5-Alkynyl-benzodioxoleTriazole (via cycloaddition)
Ullmann CondensationReaction with o-aminophenol5-(2-hydroxyanilino)-benzodioxoleBenzoxazole (via cyclization)
Ester Reduction/FunctionalizationReduction to alcohol, conversion to azide5-Azidomethyl-benzodioxoleFused nitrogen heterocycles

Construction of Complex Polycyclic Scaffolds via Iterative Transformations

The development of complex polycyclic scaffolds is a key area in the synthesis of natural products and novel therapeutic agents. Ethyl 5-bromobenzo[d] nih.govnih.govdioxole-4-carboxylate can serve as a starting point for the construction of such intricate molecular architectures through iterative transformations.

Iterative cross-coupling reactions are a powerful tool in this regard. For instance, a sequence of Suzuki-Miyaura or Stille couplings can be used to build up a polyaromatic system. By carefully choosing the coupling partners in each step, complex and highly functionalized polycyclic structures can be assembled in a controlled manner.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, can also be employed to rapidly increase molecular complexity. For example, a precursor derived from the starting material could be designed to undergo a tandem cyclization cascade, leading to the formation of multiple rings in one pot.

Intramolecular Heck reactions are another valuable method for the construction of cyclic systems. nih.gov By introducing an alkene-containing side chain at a suitable position on the benzodioxole ring, an intramolecular palladium-catalyzed cyclization can be initiated to form a new carbocyclic or heterocyclic ring fused to the benzodioxole core. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substrate.

Strategy Description Potential Outcome
Iterative Cross-CouplingSequential palladium-catalyzed reactions (e.g., Suzuki, Stille) with different partners.Linear or branched polyaromatic systems.
Tandem CyclizationsA single reaction sequence that forms multiple rings.Fused or bridged polycyclic systems.
Intramolecular Heck ReactionPalladium-catalyzed cyclization of an appended alkene onto the aromatic ring.Spirocyclic or fused ring systems.

Design and Synthesis of Libraries of Related Chemical Entities

The principles of combinatorial chemistry and diversity-oriented synthesis can be applied to Ethyl 5-bromobenzo[d] nih.govnih.govdioxole-4-carboxylate to generate large libraries of related compounds for high-throughput screening. nih.gov The multiple reactive sites on the molecule make it an ideal scaffold for the creation of diverse chemical entities.

A common approach is parallel synthesis, where the starting material is reacted with a library of building blocks in a spatially separated manner, for example, in a multi-well plate. By employing the derivatization strategies discussed previously, such as amide coupling and Suzuki-Miyaura reactions, a large number of discrete compounds can be synthesized efficiently. For instance, the hydrolysis of the ethyl ester to the carboxylic acid, followed by coupling with a diverse set of amines, and a subsequent Suzuki-Miyaura coupling with a library of boronic acids would generate a two-dimensional library of compounds with variations at two positions of the scaffold.

Solid-phase synthesis can also be utilized to streamline the purification process. The benzodioxole scaffold can be attached to a solid support, and subsequent reactions can be carried out. After the desired transformations, the final product can be cleaved from the resin in a pure form. This methodology is particularly well-suited for the generation of large combinatorial libraries.

The goal of diversity-oriented synthesis is to create a collection of molecules with a high degree of structural and stereochemical diversity. nih.gov Starting from Ethyl 5-bromobenzo[d] nih.govnih.govdioxole-4-carboxylate, different reaction pathways can be explored to generate a range of distinct molecular skeletons. For example, one portion of the starting material could be used to synthesize linear amide derivatives, while another could be used to generate fused heterocyclic systems, and a third could be elaborated into complex polycyclic scaffolds.

Library Synthesis Approach Methodology Key Advantage
Parallel SynthesisReactions are carried out in separate vessels (e.g., multi-well plates) with a diverse set of reagents.Rapid synthesis of a large number of individual, characterized compounds.
Solid-Phase SynthesisThe scaffold is attached to a polymer support, and reactions are performed in a stepwise manner.Simplified purification, as excess reagents and byproducts are washed away.
Diversity-Oriented SynthesisA common starting material is elaborated through different reaction pathways to generate a variety of molecular scaffolds.Creation of a library with high structural diversity, exploring a larger chemical space.

Computational and Theoretical Studies on Ethyl 5 Bromobenzo D Dioxole 4 Carboxylate

Applications of Ethyl 5 Bromobenzo D Dioxole 4 Carboxylate in Advanced Synthetic Organic Chemistry

Strategic Building Block in the Synthesis of Diverse Organic Molecules

The primary application of ethyl 5-bromobenzo[d] researchgate.netchemicalbook.comdioxole-4-carboxylate lies in its function as a strategic building block for the synthesis of more complex organic molecules. The benzodioxole moiety is a common structural motif in many natural products and biologically active compounds. chemicalbook.comguidechem.com The presence of a bromine atom and an ethyl carboxylate group at specific positions on this scaffold allows for sequential and regioselective functionalization.

The bromine atom serves as a versatile handle for various cross-coupling reactions. For instance, brominated benzodioxole derivatives are known to participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. worldresearchersassociations.commdpi.com This reaction is a powerful tool for constructing biaryl frameworks, which are prevalent in many pharmaceutical agents and functional materials. The ethyl carboxylate group, on the other hand, can be readily transformed into other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, thereby providing access to a wide range of derivatives. frontiersin.org

The strategic placement of the bromo and carboxylate groups allows for a diversity-oriented synthesis approach. Starting from this single building block, a library of compounds with varied substituents can be generated by employing different coupling partners and functional group transformations.

Reaction TypeReagents and ConditionsProduct TypeReference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseArylated benzodioxole derivatives worldresearchersassociations.commdpi.com
HydrolysisAqueous acid or base5-bromobenzo[d] researchgate.netchemicalbook.comdioxole-4-carboxylic acid chemicalbook.comsigmaaldrich.com
AmidationAmine, coupling agentBenzodioxole carboxamide derivatives frontiersin.org

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of ethyl 5-bromobenzo[d] researchgate.netchemicalbook.comdioxole-4-carboxylate and related compounds has contributed to the development and optimization of synthetic methodologies. The electron-rich nature of the benzodioxole ring system, combined with the directing effects of the substituents, can influence the outcome of chemical transformations. chemicalbook.com

Research into the bromination of 1,3-benzodioxole (B145889) has led to new methods for the regioselective introduction of bromine atoms onto the aromatic ring. researchgate.net The development of efficient cross-coupling protocols for bromo-benzodioxole derivatives has also been an area of active research. worldresearchersassociations.commdpi.com These studies often involve the screening of various catalysts, ligands, and reaction conditions to achieve high yields and selectivity. The insights gained from these methodological studies can be applied to the synthesis of a broad range of substituted aromatic compounds.

Furthermore, the unique electronic properties of the benzodioxole scaffold can be exploited in the design of novel reactions. For instance, the dioxole ring can influence the reactivity of adjacent functional groups, potentially leading to new synthetic transformations that are not readily achievable with other aromatic systems.

Precursor in Materials Science Research

While direct applications of ethyl 5-bromobenzo[d] researchgate.netchemicalbook.comdioxole-4-carboxylate in materials science are not extensively documented, its structural motifs are relevant to the synthesis of novel materials. Benzodioxole derivatives have been incorporated into the structure of polymers and other advanced materials. For example, benzodioxinone-terminated telechelics have been used in the synthesis of block copolymers. nih.gov

The rigid and planar structure of the benzodioxole core can impart desirable thermal and electronic properties to polymers. The bromine atom on the aromatic ring could serve as a site for post-polymerization modification, allowing for the fine-tuning of material properties. For instance, the bromine could be replaced with other functional groups to alter the solubility, conductivity, or optical properties of the polymer.

Moreover, the ability of brominated aromatic compounds to participate in cross-coupling reactions makes them potential monomers for the synthesis of conjugated polymers. mdpi.comnih.gov These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzodioxole unit, in particular, could be used to modulate the electronic properties of the resulting polymer.

Role in Ligand Design for Catalysis

The benzodioxole scaffold has the potential to be incorporated into the structure of ligands for transition metal catalysis. The oxygen atoms of the dioxole ring can act as Lewis basic sites for coordination to a metal center. The substituents on the aromatic ring can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

While specific ligands derived from ethyl 5-bromobenzo[d] researchgate.netchemicalbook.comdioxole-4-carboxylate are not widely reported, the principles of ligand design suggest its potential in this area. nih.gov The ethyl carboxylate group could be converted into a coordinating group, such as a phosphine (B1218219) or an N-heterocyclic carbene. The bromine atom could be used to attach the ligand to a solid support or to introduce additional functional groups.

The development of new ligands is crucial for advancing the field of catalysis. The modular nature of a building block like ethyl 5-bromobenzo[d] researchgate.netchemicalbook.comdioxole-4-carboxylate makes it an attractive starting point for the synthesis of a library of ligands with diverse structures and properties. These ligands could then be screened for their performance in a variety of catalytic transformations.

Future Research Directions and Emerging Avenues for Ethyl 5 Bromobenzo D Dioxole 4 Carboxylate

Exploration of Unconventional Reactivity Patterns

The presence of a bromo-substituent on the benzodioxole ring opens the door to a wide array of cross-coupling reactions. However, future research should venture beyond standard transformations to explore unconventional reactivity patterns. One promising area is the use of photoredox catalysis to generate novel carbon-carbon and carbon-heteroatom bonds under mild conditions. The interaction of visible light with a suitable photocatalyst could enable reactions that are not feasible with traditional thermal methods. mdpi.com

Furthermore, the electronic properties of the benzodioxole ring system could be exploited in novel transition-metal-catalyzed reactions. researchgate.net Research into multimetallic catalysis, where two different metal catalysts work in concert, could unlock selective transformations that are not possible with a single catalyst. nih.gov For instance, a dual catalytic system could enable the selective cross-coupling of the aryl bromide with a challenging substrate while leaving other functional groups intact.

A hypothetical research project could investigate the photocatalytic C-H arylation of heterocycles using Ethyl 5-bromobenzo[d] illinois.eduresearchgate.netdioxole-4-carboxylate, as outlined in the table below.

EntryHeterocyclePhotocatalystSolventLight SourceYield (%)
1FuranIr(ppy)3AcetonitrileBlue LED75
2ThiopheneRu(bpy)3Cl2DMFBlue LED68
3PyridineEosin YMethanolGreen LED55
4ImidazoleRose BengalAcetonitrileGreen LED62

This data table illustrates a potential screening of reaction conditions for a novel photocatalytic C-H arylation reaction.

Integration into Machine Learning-Assisted Synthesis Planning

A potential workflow for the ML-assisted synthesis of a hypothetical drug candidate derived from Ethyl 5-bromobenzo[d] illinois.eduresearchgate.netdioxole-4-carboxylate is presented below.

StepActionAI/ML ToolInputOutput
1RetrosynthesisRetrosynthesis Prediction SoftwareStructure of Target MoleculeMultiple potential synthetic routes
2Route SelectionHuman Chemist with AI assistanceProposed synthetic routesMost promising synthetic route
3Condition OptimizationReaction Optimization AlgorithmSelected reaction stepPredicted optimal reaction conditions
4Automated SynthesisRobotic Synthesis PlatformOptimized reaction protocolSynthesized target molecule

This table outlines a systematic approach to integrating AI and machine learning into the synthesis of complex molecules.

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research should prioritize the development of more sustainable and atom-economical synthetic routes to Ethyl 5-bromobenzo[d] illinois.eduresearchgate.netdioxole-4-carboxylate and its derivatives. This aligns with the principles of green chemistry, which aim to minimize waste and environmental impact. unibo.it One area of focus could be the use of eco-friendly methodologies for the synthesis of aromatic esters, such as solvent-free reactions or the use of microwave activation. nih.govbohrium.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation, but they often rely on expensive and toxic phosphine (B1218219) ligands. libretexts.org Research into phosphine-free catalysts or heterogeneous catalysts that can be easily recovered and reused would be highly beneficial. rsc.orgmorressier.com Single-atom catalysts, where individual palladium atoms are dispersed on a support, offer the potential for maximum atom efficiency and high catalytic activity. acs.org

Another important consideration is atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as certain types of cross-coupling reactions, generate minimal waste. libretexts.org The development of catalytic cycles that minimize the formation of byproducts is a key goal.

The table below compares a traditional and a hypothetical green synthesis of a biaryl compound from Ethyl 5-bromobenzo[d] illinois.eduresearchgate.netdioxole-4-carboxylate.

ParameterTraditional Suzuki CouplingGreen Suzuki Coupling
CatalystPd(PPh3)4Pd/C (recyclable)
SolventTolueneWater nih.gov
BaseNa2CO3K3PO4
LigandTriphenylphosphineNone
Atom EconomyModerateHigh
Environmental ImpactHighLow

This comparative table highlights the potential benefits of adopting greener synthetic methodologies.

Advanced Spectroscopic and Structural Investigations

A deeper understanding of the structure and properties of Ethyl 5-bromobenzo[d] illinois.eduresearchgate.netdioxole-4-carboxylate can be achieved through advanced spectroscopic and structural investigations. While standard techniques like 1H and 13C NMR are essential for routine characterization, more advanced NMR methods can provide further insights. researchgate.net Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to unambiguously assign all proton and carbon signals, while NOESY can provide information about the spatial proximity of different atoms. researchgate.netethernet.edu.et

For halogenated compounds, the use of quantum mechanical calculations to simulate NMR chemical shifts can be a valuable tool for structural elucidation, especially when dealing with complex or ambiguous spectra. umn.edu Computational studies can also provide insights into the molecule's electronic structure, conformation, and reactivity. acs.org

Finally, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. Obtaining a crystal structure of Ethyl 5-bromobenzo[d] illinois.eduresearchgate.netdioxole-4-carboxylate would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's physical properties and for designing new molecules with specific functionalities. Hirshfeld surface analysis, derived from the crystal structure data, can further quantify intermolecular interactions. mdpi.com

A proposed plan for the comprehensive structural elucidation of Ethyl 5-bromobenzo[d] illinois.eduresearchgate.netdioxole-4-carboxylate is outlined below.

TechniqueInformation GainedExpected Outcome
1D and 2D NMRConnectivity and chemical environment of atomsUnambiguous assignment of all 1H and 13C signals
Quantum Mechanical CalculationsPredicted NMR shifts, electronic propertiesConfirmation of spectral assignments and understanding of reactivity
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths, and anglesDefinitive molecular structure and packing in the solid state
Hirshfeld Surface AnalysisIntermolecular interactionsQuantification of non-covalent interactions in the crystal lattice

This table summarizes a multi-faceted approach to the in-depth structural characterization of the title compound.

Q & A

Basic: What are the common synthetic routes for Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves halogenation or functionalization of a benzo[d][1,3]dioxole scaffold. For example:

  • Bromination : Direct bromination of the parent ester using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators).
  • Pd-Catalyzed Coupling : Advanced routes may employ palladium-catalyzed cross-coupling reactions, as seen in the synthesis of similar brominated heterocycles .
  • Optimization : Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reagents (e.g., excess bromine for complete substitution) are critical. Purification via column chromatography (gradient elution with hexane/ethyl acetate) is standard .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substitution patterns. The bromine atom induces distinct deshielding effects on adjacent protons, while ester carbonyls resonate at ~165–170 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., characteristic 79^{79}Br/81^{81}Br doublet) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL refines bond lengths/angles and validates stereochemistry .

Advanced: How does steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The bulky benzo[d][1,3]dioxole ring and bromine substituent hinder nucleophilic attack at the 4-carboxylate position, directing reactivity toward the 5-bromo site.
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic pathways. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., PPh₃ vs. XPhos) to balance reactivity and stability .
  • Case Study : In imidazole-based pharmaceuticals, regioselective C–Br bond activation under Pd catalysis achieved 85% yield using triethylamine as a base and THF as solvent .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets predict frontier molecular orbitals (HOMO/LUMO), aiding in understanding charge transfer and reactivity .
  • Molecular Docking : For biological studies, docking software (e.g., AutoDock Vina) evaluates binding affinities to targets like bacterial enzymes (e.g., dihydroorotate dehydrogenase) .
  • Contradictions : Discrepancies between computed and experimental NMR shifts may arise due to solvent effects; implicit solvent models (e.g., PCM) improve accuracy .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors in electron density maps.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. For example, the dihedral angle between the dioxole ring and ester group can confirm conformational rigidity .
  • Case Study : A related brominated compound (CAS 81474-46-6) showed a C–Br bond length of 1.89 Å, consistent with sp² hybridization at the substitution site .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group.
  • Light Sensitivity : Protect from UV light to avoid radical bromine dissociation, which may lead to decomposition .
  • Analytical Monitoring : Regular GC-MS or TLC checks (eluent: 3:7 ethyl acetate/hexane) detect degradation products like 5-hydroxy derivatives .

Advanced: How does this compound serve as a precursor in antiviral or antimicrobial drug discovery?

Methodological Answer:

  • Biological Targets : The bromine atom enhances lipophilicity, improving membrane permeability. In dihydroorotate dehydrogenase (DHODH) inhibitors, the dioxole ring mimics uracil’s planar structure for active-site binding .
  • Derivatization : Amidation or hydrolysis of the ester group generates carboxylic acid derivatives, which are screened against bacterial strains (e.g., S. aureus MIC ≤ 2 µg/mL) .
  • Contradictions : While some analogs show potent activity, cytotoxicity (e.g., IC₅₀ < 10 µM in mammalian cells) requires structural optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.